molecular formula C19H22N2O4S B2859632 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide CAS No. 946338-70-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide

Cat. No.: B2859632
CAS No.: 946338-70-1
M. Wt: 374.46
InChI Key: NMALZFTYAUBEGJ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides This compound features a unique structure that includes an isothiazolidine ring with a sulfone group, a methyl-substituted phenyl ring, and an ethoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide typically involves multiple steps:

    Formation of the Isothiazolidine Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an oxidizing agent to form the isothiazolidine ring with a sulfone group.

    Substitution Reactions:

    Amide Formation: The final step involves the coupling of the ethoxy-substituted benzoyl chloride with the amine group on the isothiazolidine ring, typically using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness of the synthesis, and scalability of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The isothiazolidine ring with a sulfone group can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thioethers.

    Substitution Products: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may act as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of various biological pathways.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isothiazolidine ring with a sulfone group could play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide is unique due to the presence of both an ethoxy group and a methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific targets or alter its physical properties, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-18-8-5-4-7-16(18)19(22)20-17-13-15(10-9-14(17)2)21-11-6-12-26(21,23)24/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMALZFTYAUBEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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